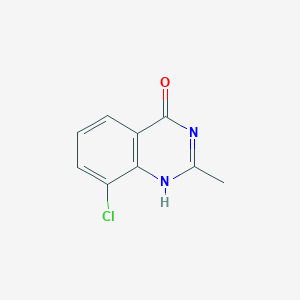

8-Chloro-2-methylquinazolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloro-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5-11-8-6(9(13)12-5)3-2-4-7(8)10/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGYAYOQTQMORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650061 | |

| Record name | 8-Chloro-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19407-54-6 | |

| Record name | 8-Chloro-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Evaluation of 8 Chloro 2 Methylquinazolin 4 1h One Analogs

Anticancer Activity

The quinazolinone core structure is a well-established pharmacophore in the development of anticancer drugs. Analogs of 8-Chloro-2-methylquinazolin-4(1H)-one have been the subject of numerous studies to explore their therapeutic potential against various cancer types. These investigations have consistently highlighted their significant antitumor effects, which are attributable to a multifaceted mechanism of action.

Inhibition of Cell Proliferation and Cytotoxicity Mechanisms

A fundamental aspect of the anticancer activity of this compound analogs lies in their ability to inhibit the proliferation of cancer cells and induce cytotoxicity. Research has demonstrated that modifications to the quinazolinone scaffold can yield compounds with potent antiproliferative effects across a range of cancer cell lines.

For instance, a series of novel 3-amino-7-chloro-2-methylquinazolin-4(3H)-one derivatives have been synthesized and evaluated for their in-vitro cytotoxic activity. These compounds exhibited moderate to good activity against human colorectal carcinoma (HCT), breast cancer (MCF-7), and hepatocellular carcinoma (HepG-2) cell lines. Notably, acetamide (B32628) derivatives within this series showed higher cytotoxic activity compared to their arylidene counterparts. medsci.org

One particular acetamide derivative, compound 5c , displayed the highest cytotoxic activity against the HCT cell line with an IC50 value of 8.00 ± 0.33 µM. Another derivative, 5d , was most effective against the HepG-2 cell line, with an IC50 of 17.78 ± 0.58 µM. medsci.org These findings underscore the potential of this class of compounds as inhibitors of cancer cell growth. The cytotoxic effects are often mediated through the induction of programmed cell death, a process discussed in the subsequent section.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5c | HCT | 8.00 ± 0.33 |

| 5d | HepG-2 | 17.78 ± 0.58 |

Induction of Apoptosis

The ability to trigger apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Analogs of this compound have been shown to induce apoptosis in cancer cells through various signaling pathways.

One key mechanism involves the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. For example, the novel 4-anilinoquinazoline (B1210976) derivative, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine , has been identified as a highly active inducer of apoptosis, with an EC50 for caspase activation of 2 nM in T47D breast cancer cells. nih.gov

Furthermore, studies on other quinazoline (B50416) analogs have demonstrated their ability to modulate the expression of key apoptosis-regulating proteins. For instance, the 4-hydroxyquinazoline (B93491) derivative, B1 , was found to induce apoptosis in a concentration-dependent manner in HCT-15 and HCC1937 cell lines. mdpi.com Mechanistic investigations revealed that this compound significantly increased the expression of the pro-apoptotic protein Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2, and activating Caspase-3. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis. At a concentration of 20 µM, compound B1 increased the apoptosis rate to 73.58% in HCT-15 cells and 53.14% in HCC1937 cells. mdpi.com

| Compound | Cell Line | Concentration (µM) | Apoptosis Rate (%) |

|---|---|---|---|

| B1 | HCT-15 | 20 | 75.58 |

| HCC1937 | 20 | 53.14 |

Cell Cycle Arrest (e.g., G2/M Phase)

Disruption of the normal cell cycle is another effective strategy for inhibiting cancer cell proliferation. Several quinazolinone analogs have been found to cause cell cycle arrest, particularly at the G2/M checkpoint, thereby preventing mitotic entry and cell division.

For example, a novel quinazoline-based analog, QNZ-A , was shown to induce G2/M cell cycle arrest in human A549 lung cancer cells. nih.gov This effect is often linked to the modulation of key cell cycle regulatory proteins. While specific data for direct this compound analogs is still emerging, the broader class of quinazolinones consistently demonstrates this activity. A natural product, CKBM, has been shown to induce a dose-dependent G2/M arrest in AGS gastric cancer cells, with a 15% treatment increasing the G2/M population to 50.5%. medsci.org This arrest was associated with enhanced expression of p21, p53, and 14-3-3σ proteins, which are critical regulators of the cell cycle. medsci.org

Inhibition of Tumor Cell Migration and Invasion

The metastatic spread of cancer to distant organs is a major cause of mortality. The ability of cancer cells to migrate and invade surrounding tissues is a critical step in this process. Certain quinazolinone derivatives have demonstrated the ability to inhibit these processes.

A novel quinazolinone, actinoquinazolinone , isolated from a marine bacterium, has been shown to suppress the invasion ability of AGS gastric cancer cells in a dose-dependent manner at concentrations from 1 to 5 µM. nih.gov This inhibition was associated with the suppression of epithelial-mesenchymal transition (EMT) markers. nih.gov Another quinazolinone analog, MJ-29 , inhibited the migration and invasion of human oral cancer CAL 27 cells. nih.gov This effect was linked to the attenuation of the enzymatic activity of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in invasion. nih.gov

Suppression of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival, as it supplies tumors with necessary nutrients and oxygen. Targeting angiogenesis is therefore a validated strategy in cancer therapy. Some quinazoline analogs have exhibited potent anti-angiogenic properties.

The quinazoline analog HMJ-30 has been shown to inhibit angiogenesis both in vitro and in vivo. nih.gov It suppressed the migration of human umbilical vein endothelial cells (HUVECs) and disrupted the formation of tube-like structures. nih.gov Furthermore, HMJ-30 inhibited vessel branching and sprouting in a chicken chorioallantoic membrane (CAM) assay. nih.gov The anti-angiogenic effects of HMJ-30 are, at least in part, mediated by the induction of apoptosis in endothelial cells. nih.gov Another class of compounds, quinazolin-4(3H)-ones bearing a urea (B33335) functionality, have been evaluated as potential VEGFR-2 inhibitors. One such compound, 5p , demonstrated potent inhibition of the VEGFR-2 enzyme with an IC50 of 0.117 µM. dovepress.com

Targeting Specific Molecular Pathways

The anticancer effects of this compound analogs are often rooted in their ability to interact with and inhibit specific molecular targets that are critical for cancer cell survival and proliferation.

One important target is the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer. A series of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one derivatives were identified as PI3K-δ inhibitors. medsci.org Compound 5d from this series showed the highest enzyme inhibition activity with an IC50 of 1.24 ± 0.03 µM, followed by compound 5c with an IC50 of 8.27 ± 0.19 µM. medsci.org

Another key target is Poly(ADP-ribose) polymerase (PARP) , an enzyme involved in DNA repair. Inhibition of PARP is a particularly effective strategy in cancers with deficiencies in other DNA repair pathways. The related compound, 8-Chloroquinazolin-4-ol , has been identified as a PARP-1 inhibitor with an IC50 value of 5.65 µM, highlighting the potential for this scaffold to target DNA repair mechanisms.

Furthermore, some 4-anilinoquinazoline derivatives act as inhibitors of tubulin polymerization , a process essential for mitosis. The compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was found to inhibit tubulin polymerization, contributing to its potent apoptosis-inducing activity. nih.gov

Finally, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. As mentioned previously, quinazolin-4(3H)-one derivatives bearing a urea functionality have been developed as potent VEGFR-2 inhibitors, with compound 5p showing an IC50 of 0.117 µM. dovepress.com

| Compound/Analog Class | Molecular Target | IC50/EC50 |

|---|---|---|

| Compound 5d (3-amino-7-chloro-2-methylquinazolin-4(3H)-one derivative) | PI3K-δ | 1.24 ± 0.03 µM |

| Compound 5c (3-amino-7-chloro-2-methylquinazolin-4(3H)-one derivative) | PI3K-δ | 8.27 ± 0.19 µM |

| 8-Chloroquinazolin-4-ol | PARP-1 | 5.65 µM |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Caspase Activation | 2 nM |

| Compound 5p (Quinazolin-4(3H)-one with urea functionality) | VEGFR-2 | 0.117 µM |

Epidermal Growth Factor Receptor (EGFR) Pathway Modulation

Quinazoline-based compounds are well-established as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer development. nih.govnih.gov The EGFR signaling cascade, which includes downstream pathways like Ras-Raf-MEK-MAPK and PI3K-Akt-mTOR, is crucial for cell growth, proliferation, and survival. nih.govmdpi.comscienceopen.com Dysregulation of this pathway, often through mutations or overexpression of EGFR, is a hallmark of various cancers, including non-small-cell lung cancer (NSCLC). nih.govnih.gov

First-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib, which feature a quinazoline core, have been used in the treatment of NSCLC. nih.govnih.gov Research has focused on developing analogs with improved selectivity for mutant forms of EGFR over the wild type to minimize side effects. nih.gov For instance, macrocyclization of a quinazoline scaffold has been shown to yield inhibitors with high potency for the EGFR Del19 mutation (119 nM) and significant selectivity over the wild-type receptor (> 10 μM). nih.gov

The design of dual-targeted molecules has also been explored. One such "combi-molecule" incorporated a quinazoline arm for EGFR targeting and another moiety to block O6-methylguanine-DNA methyltransferase (MGMT). This hybrid molecule was capable of inhibiting EGFR phosphorylation and down-regulating the downstream PI3K-AKT and RAF-MAPK pathways. oncotarget.com

Table 1: EGFR Inhibition by Quinazoline Analogs

| Compound Type | Target | Potency | Key Findings |

| Macrocyclic quinazoline | EGFR Del19 | 119 nM | High selectivity over wild-type EGFR. nih.gov |

| Quinazoline-O6-benzylguanine hybrid | EGFR | - | Dual targeting of EGFR and MGMT; inhibits EGFR phosphorylation. oncotarget.com |

PI3K/AKT/mTOR Signaling Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that governs cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, contributing to tumorigenesis and therapeutic resistance. nih.govresearchgate.netmdpi.comresearchgate.net Consequently, the development of inhibitors targeting this pathway is a significant area of cancer research.

Analogs of quinazolin-4(1H)-one have been investigated as inhibitors of this pathway. The activation of the PI3K/AKT/mTOR pathway is known to be a downstream effect of EGFR signaling, and as such, EGFR inhibitors with a quinazoline core can indirectly modulate this pathway. mdpi.comoncotarget.com Furthermore, compounds have been specifically designed to target components of the PI3K/AKT/mTOR cascade. For example, a series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were developed as PI3Kα inhibitors, with some compounds exhibiting nanomolar potency. nih.gov One promising compound from this series, compound 35, displayed an IC50 of 150 nM against PI3Kα and induced cell cycle arrest and apoptosis in cancer cells. nih.gov

Dual inhibitors that target both PI3K and mTOR have also been developed. These compounds can offer a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms. nih.gov The inhibition of this pathway has been shown to enhance the sensitivity of cancer cells to conventional chemotherapies like cisplatin. nih.gov

Table 2: PI3Kα Inhibition by Related Heterocyclic Compounds

| Compound | Target | IC50 | Cellular Effects |

| Compound 35 (Imidazo[1,2-a]pyridine derivative) | PI3Kα | 150 nM | Induced cell cycle arrest and apoptosis in T47D cells. nih.gov |

Tubulin Polymerization Inhibition

Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance. nih.govacs.org Molecules that interfere with tubulin polymerization are potent anticancer agents as they disrupt mitosis and lead to apoptotic cell death. nih.govacs.orgrsc.org The colchicine (B1669291) binding site on tubulin is a key target for many small molecule inhibitors. nih.govacs.org

Several quinazoline-based compounds have been identified as effective tubulin polymerization inhibitors that target the colchicine site. nih.govacs.orgnih.gov For example, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) was found to be a highly potent compound with significant in vitro cytotoxic activity (GI50 1.9–3.2 nM) and strong inhibition of tubulin assembly (IC50 0.77 μM). nih.govacs.org This compound also demonstrated substantial inhibition of colchicine binding (99% at 5 μM). nih.govacs.org Mechanistic studies revealed that this compound causes cell cycle arrest in the G2/M phase and disrupts microtubule formation. nih.govacs.org The 4-anilinoquinazoline scaffold has also been explored for the development of tubulin polymerization inhibitors. nih.gov

Table 3: Tubulin Polymerization Inhibition by Quinazoline Analogs

| Compound | Target Site | IC50 (Tubulin Assembly) | Key Findings |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | Colchicine | 0.77 µM | High cytotoxic activity and significant inhibition of colchicine binding. nih.govacs.org |

Poly(ADP-ribose) Polymerase (PARP) Inhibition (e.g., PARP10)

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for DNA repair, specifically in the repair of single-strand breaks. mdpi.com Inhibition of PARP is a promising therapeutic strategy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. mdpi.com

The quinazolin-4(1H)-one scaffold has been utilized in the development of potent PARP inhibitors. mdpi.comresearchgate.neteco-vector.com For instance, 8-Chloroquinazolin-4-ol has been identified as a PARP-1 inhibitor with an IC50 of 5.65 μM. medchemexpress.com Further research has led to the discovery of highly potent PARP-1/2 inhibitors bearing an N-substituted piperazinone moiety, with one compound (Cpd36) showing remarkable enzymatic activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). nih.gov Some of these novel quinazoline derivatives have also shown activity against other PARP isoforms like PARP-7. nih.gov

Table 4: PARP Inhibition by Quinazolinone Analogs

| Compound | Target | IC50 | Key Findings |

| 8-Chloroquinazolin-4-ol | PARP-1 | 5.65 µM | Identified as a nicotinamide (B372718) mimic and PARP-1 inhibitor. medchemexpress.com |

| Cpd36 (Quinazoline-2,4(1H,3H)-dione derivative) | PARP-1 | 0.94 nM | Highly potent dual PARP-1/2 inhibitor with in vivo antitumor activity. nih.gov |

| Cpd36 (Quinazoline-2,4(1H,3H)-dione derivative) | PARP-2 | 0.87 nM | Highly potent dual PARP-1/2 inhibitor with in vivo antitumor activity. nih.gov |

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition

Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are essential enzymes in the folate metabolic pathway, which is critical for the synthesis of nucleotides required for DNA replication and repair. nih.govnih.gov Inhibition of these enzymes disrupts DNA synthesis, leading to cell death, and has been a cornerstone of cancer chemotherapy for decades with drugs like methotrexate. nih.govmdpi.com

The quinazoline scaffold has been investigated for its potential to inhibit these enzymes. 2,4-diaminoquinazolines have been reported as DHFR inhibitors. nih.gov While the search results provide a general context for DHFR and TS as therapeutic targets and mention quinazolines as a class of inhibitors, specific inhibitory data for this compound analogs against DHFR and TS are not detailed in the provided snippets. However, the structural similarity of the quinazoline core to the pteridine (B1203161) ring of folic acid suggests a rational basis for its investigation as an antifolate agent.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. nih.gov HDAC inhibitors have emerged as a promising class of anticancer agents as they can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. nih.gov

Quinazoline-4-(3H)-one derivatives have been designed and synthesized as HDAC inhibitors. nih.gov In one study, a series of novel analogs were developed where the quinazoline-4-(3H)-one moiety served as the cap group. Several of these compounds showed potent and selective inhibition of HDAC6. nih.gov The most active compound, 5b, exhibited an IC50 value of 150 nM against HDAC6, with selectivity over HDAC4 (IC50 = 2300 nM) and HDAC8 (IC50 = 1400 nM). nih.gov Another compound from this series, 5c, showed potent antiproliferative activity against the MCF-7 breast cancer cell line (IC50 = 13.7 μM) and induced cell-cycle arrest in the G2 phase. nih.gov

Table 5: HDAC Inhibition by Quinazoline-4-(3H)-one Analogs

| Compound | Target | IC50 | Cellular Effects |

| 5b | HDAC6 | 150 nM | Selective inhibition of HDAC6 over HDAC4 and HDAC8. nih.gov |

| 5c | - | 13.7 µM (MCF-7 cells) | Antiproliferative activity, cell-cycle arrest in G2 phase, and apoptosis induction. nih.gov |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. researchgate.net Consequently, the inhibition of VEGFR-2 is a well-established strategy in anticancer drug development. researchgate.net Numerous quinazolinone derivatives have been investigated as potential VEGFR-2 inhibitors.

For instance, a series of novel quinazoline-based derivatives were designed and synthesized, leading to the identification of compounds with potent VEGFR-2 inhibitory activity. researchgate.net One such derivative, compound 18d , demonstrated a VEGFR-2 inhibitory activity with an IC50 value of 0.340 ± 0.04 µM, which was superior to the reference drug sorafenib (B1663141) (IC50 = 0.588 ± 0.06 µM). researchgate.net Another study on quinazolin-4(3H)-ones bearing a urea functionality also identified potent VEGFR-2 inhibitors. dovepress.com Compound 5p from this series exhibited the most effective activity towards the VEGFR-2 enzyme, with an IC50 of 0.117 μM, comparable to sorafenib's IC50 of 0.069 μM. dovepress.com Furthermore, a new quinazolinone-based derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, was synthesized and showed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. tandfonline.comnih.gov

The binding pattern of these active compounds within the VEGFR-2 active site often involves interactions with key amino acid residues such as Glu883 and Asp1044, along with hydrophobic interactions within the receptor's hydrophobic pocket. researchgate.net These findings underscore the potential of the quinazolinone scaffold in the design of novel VEGFR-2 inhibitors for cancer therapy.

Table 1: VEGFR-2 Inhibitory Activity of Selected Quinazolinone Analogs

| Compound | IC50 (µM) against VEGFR-2 | Reference Drug (Sorafenib) IC50 (µM) |

|---|---|---|

| 18d | 0.340 ± 0.04 | 0.588 ± 0.06 |

| 5p | 0.117 | 0.069 |

In Vitro Cytotoxicity Studies on Human Cancer Cell Lines

The anticancer potential of this compound analogs has been extensively evaluated through in vitro cytotoxicity studies against a panel of human cancer cell lines. These studies are crucial in identifying compounds with potent anti-proliferative activity.

A novel series of quinazoline derivatives were synthesized and evaluated for their broad-spectrum anticancer activity against MGC-803 (gastric cancer), MCF-7 (breast cancer), PC-9, A549 (lung cancer), and H1975 (lung cancer) cell lines. nih.gov Many of these compounds demonstrated low micromolar cytotoxicity. nih.gov Specifically, compound 18 showed an IC50 value of 0.85 μM against MGC-803 cells. nih.gov

In another study, morpholine (B109124) substituted quinazoline derivatives were synthesized and found to have significant cytotoxic activity against A549, MCF-7, and SHSY-5Y (neuroblastoma) cancer cell lines. rsc.org For example, compound AK-10 displayed IC50 values of 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, and 3.36 ± 0.29 μM against A549, MCF-7, and SHSY-5Y cells, respectively. rsc.org

Furthermore, a series of new quinazolinone derivatives were synthesized and their cytotoxic effects were tested against SKLU-1 (lung cancer), MCF-7, and HepG-2 (liver cancer) cell lines. vnu.edu.vn Among the tested compounds, one derivative exhibited significant cytotoxic effects with IC50 values of 23.09, 27.75, and 30.19 µg/mL against SKLU-1, MCF-7, and HepG-2 cells, respectively. vnu.edu.vn The cytotoxic activity of quinazolinone derivatives has also been reported against Caco-2 (colon cancer) cells. mdpi.com

Table 2: In Vitro Cytotoxicity of Selected Quinazolinone Analogs against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 18 | MGC-803 | 0.85 |

| AK-10 | A549 | 8.55 ± 0.67 |

| AK-10 | MCF-7 | 3.15 ± 0.23 |

| AK-10 | SHSY-5Y | 3.36 ± 0.29 |

| 8h | SKLU-1 | 23.09 (µg/mL) |

| 8h | MCF-7 | 27.75 (µg/mL) |

| 8h | HepG-2 | 30.19 (µg/mL) |

In Vivo Preclinical Efficacy Studies in Animal Models (general for quinazolinones)

For instance, two quinazoline analogues were evaluated for their anti-tumor activity against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in Swiss albino mice. nih.gov One of the compounds, at a dose of 20 mg/kg body weight, significantly enhanced the mean survival time of the tumor-bearing mice and helped restore hematological parameters towards normal. nih.gov In the DLA model, this compound also led to a significant reduction in tumor volume and weight. nih.gov

In another study, a novel quinazoline derivative demonstrated remarkable in vivo antitumor effects in a gastric cancer xenograft model. nih.gov Administration of this compound at 25 mg/kg resulted in a significant decrease in the average tumor volume without causing death or obvious pathological damage in the mice. nih.gov Halofuginone, a derivative of febrifugine (B1672321) which contains a quinazolinone moiety, has been shown to inhibit tumor progression in animal models of bladder carcinoma. mdpi.com These in vivo studies are critical for the translation of promising quinazolinone-based anticancer agents from the laboratory to clinical settings. jneonatalsurg.com

Antimicrobial Activity

In addition to their anticancer properties, quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity, making them a subject of interest in the search for new agents to combat infectious diseases. nih.govsphinxsai.com

Antibacterial Spectrum and Efficacy

Quinazolinone analogs have been evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Studies have shown that certain 2,3,6-trisubstituted quinazolin-4-one derivatives possess very good activity against Staphylococcus aureus and good activity against Pseudomonas aeruginosa. biomedpharmajournal.org Another investigation into 2,3-disubstituted-quinazolin-4(3H)-one derived Schiff bases and their copper(II) complexes revealed bacteriostatic antistaphylococcal activity against reference strains of Staphylococcus aureus and resistant clinical isolates of methicillin-resistant S. aureus (MRSA). nih.gov

The antibacterial activity of quinazolinone derivatives has also been reported against Bacillus subtilis and Escherichia coli. researchgate.netnih.gov For example, a conjugate with a quinoline (B57606) substitution exhibited good activity against Bacillus subtilis and Pseudomonas aeruginosa with MIC values of 2.34 and 4.68 µg/mL, respectively. nih.gov Some synthesized quinazolinone derivatives have shown powerful activity against gram-positive bacteria, although they had no effect on Pseudomonas aeruginosa in one particular study. nih.gov

Table 3: Antibacterial Activity of Selected Quinazolinone Analogs

| Bacterial Strain | Activity/MIC |

|---|---|

| Staphylococcus aureus | Very good activity / Bacteriostatic |

| Pseudomonas aeruginosa | Good activity / MIC: 4.68 µg/mL |

| Bacillus subtilis | Good activity / MIC: 2.34 µg/mL |

| Escherichia coli | Excellent activity reported for some derivatives |

Antifungal Properties

The antifungal potential of quinazolinone derivatives has been explored against various pathogenic fungi.

A study on 2,3,6-trisubstituted quinazolin-4-ones reported that some derivatives possess excellent activity against Candida albicans and very good activity against Aspergillus niger. biomedpharmajournal.org In another study, newly synthesized quinazolinone derivatives were tested against Aspergillus niger and Candida albicans, indicating their potential as antifungal agents. sciencepub.net While specific data for Candida glabrata is less common in the reviewed literature, the promising activity against other Candida species suggests that this is a viable area for future investigation.

Table 4: Antifungal Activity of Selected Quinazolinone Analogs

| Fungal Strain | Activity |

|---|---|

| Candida albicans | Excellent activity reported for some derivatives |

| Aspergillus niger | Excellent to very good activity reported for some derivatives |

Antiviral Efficacy

The quinazolinone scaffold has been identified as a promising template for the development of antiviral agents, with activity reported against several viruses.

Anti-HIV: Several studies have focused on the anti-HIV activity of quinazolinone derivatives. bohrium.combenthamdirect.comhakon-art.com Novel 2,3-diaryl-4-quinazolinone derivatives were synthesized and evaluated for their anti-HIV-1 activity, with some compounds showing efficacy against HIV-1 replication. bohrium.com One compound exhibited an EC50 value of 37 μM. bohrium.com Another study on quinazolinone incorporated coumarin (B35378) derivatives also identified compounds with anti-HIV activity, with one unsubstituted phenyl derivative showing an EC50 value of 5 μM. benthamdirect.com

SARS-CoV-2 Main Protease (Mpro) Inhibition: The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it an attractive target for antiviral drugs. nih.govnih.gov A number of quinazolinone-based inhibitors of SARS-CoV-2 Mpro have been identified. nih.govnih.govmdpi.comarabjchem.orgnews-medical.net One study reported a quinazolin-4-one series of nonpeptidic, noncovalent SARS-CoV-2 Mpro inhibitors, with a particular compound exhibiting an IC50 of 0.085 ± 0.006 μM. nih.gov This compound also inhibited viral replication in SARS-CoV-2-infected Vero E6 cells with an EC50 of 1.10 ± 0.12 μM. nih.gov Other research has also identified quinazolinone-peptido-nitrophenyl-derivatives as potential Mpro inhibitors, with IC50 values in the micromolar range. nih.gov

Picornavirus: The antiviral activity of quinazoline and its derivatives extends to picornaviruses. Benzo[g]quinazoline derivatives have been investigated for their ability to inhibit picornaviral 3C protease, such as that of the human rhinovirus. nih.gov Enteroviruses, which are part of the Picornaviridae family, are responsible for a variety of diseases, and there is a need for effective treatments. scienceopen.com

Table 5: Antiviral Activity of Selected Quinazolinone Analogs

| Virus/Target | Activity Metric | Value |

|---|---|---|

| HIV-1 | EC50 | 5 µM - 37 µM |

| SARS-CoV-2 Mpro | IC50 | 0.085 ± 0.006 µM |

| SARS-CoV-2 (in cell culture) | EC50 | 1.10 ± 0.12 µM |

Antitubercular Activity (e.g., against Mycobacterium tuberculosis, Mtb RNAP Inhibition)

Quinazoline and its analogs have been identified as a promising class of compounds in the search for new treatments for tuberculosis, a disease caused by Mycobacterium tuberculosis (Mtb). nih.gov Research has demonstrated that certain quinazolinone-containing molecules exhibit potent activity against Mtb, including multidrug-resistant (MDR) strains. nih.gov

A series of 3-benzyl-7-chloro-2-methylquinazolin-4(3H)-ones were synthesized and evaluated for their antimycobacterial activity. Several of these analogs showed significant efficacy against drug-resistant Mtb strains, with some compounds exhibiting low minimum inhibitory concentrations (MIC). nih.gov For instance, specific derivatives demonstrated activity against Mtb strains resistant to both rifampicin (B610482) and isoniazid (B1672263). nih.gov While RNA polymerase (RNAP) is a known target for some antitubercular antibiotics like rifampicin, studies on quinazolinone analogs have also explored other potential mechanisms. nih.govescholarship.org For example, in silico studies have suggested that some quinazolinone derivatives may act as non-β-lactam inhibitors of Penicillin-Binding Protein 1A (PonA1), targeting a novel allosteric site. nih.gov

Other related scaffolds, such as 4-anilinoquinazolines, have also been investigated. While some clinical inhibitors like gefitinib showed no effect, lapatinib (B449) demonstrated significant activity, reducing the relative Mtb signal to below 10% at a concentration of 20 μM. nih.gov This suggests that specific substitutions on the quinazoline core are crucial for anti-Mtb activity. nih.gov Furthermore, studies on 8-hydroxyquinoline (B1678124) derivatives, a related heterocyclic structure, have shown that their bactericidal activity against Mtb can be potentiated by copper ions, suggesting a mechanism involving copper-mediated toxicity. researchgate.netnih.gov

| Compound Class | Target/Strain | Key Findings | Reference |

|---|---|---|---|

| 3-Benzyl-7-chloro-2-methylquinazolin-4(3H)-ones | MDR-Mtb | Showed potent activity against drug-resistant strains. | nih.gov |

| 4-Anilinoquinazolines (e.g., Lapatinib) | Mtb | Reduced relative Mtb signal to <10% at 20 μM. | nih.gov |

| 4-(S-Butylthio)quinazoline | Atypical mycobacteria | Demonstrated higher activity than isoniazid against atypical strains. | nih.gov |

Anti-inflammatory and Analgesic Activities

Quinazolinone derivatives are widely recognized for their anti-inflammatory and analgesic properties. wisdomlib.orgnih.govmdpi.com Numerous studies have synthesized and evaluated novel analogs for their ability to modulate inflammatory and nociceptive pathways. jneonatalsurg.com The mechanism of action is often suggested to involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory cytokines. jneonatalsurg.com

A study involving a series of 2,3,6-trisubstituted quinazolinones demonstrated significant anti-inflammatory and analgesic activities. nih.gov For example, compound 21, a thiazolidinone derivative of a quinazolinone, showed a notable anti-inflammatory effect with 32.5% edema inhibition and an analgesic effect of 29.6%. nih.gov The structure-activity relationship in this series indicated that thiazolidinone moieties and the presence of a 4-chlorophenyl group on the quinazolinone core enhanced the anti-inflammatory and analgesic potential compared to their azetidinone and Schiff base precursors. nih.gov

Another study evaluated 7-chloro-2-methyl-4H-benzo[d] nih.govjneonatalsurg.com-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one for analgesic activity using the acetic acid-induced writhing test in mice. Both compounds exhibited significant peripheral analgesic activity, with reductions in writhing ranging from 74.67% to 83.80%. researchgate.net

| Compound/Analog Series | Activity Type | Key Result | Reference |

|---|---|---|---|

| Thiazolidinone derivative (Compound 21) | Anti-inflammatory | 32.5% edema inhibition | nih.gov |

| Thiazolidinone derivative (Compound 21) | Analgesic | 29.6% activity | nih.gov |

| Azetidinone derivative (Compound 15) | Anti-inflammatory | Showed better activity than other azetidinones in the series. | nih.gov |

| 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one | Analgesic | 74.67 - 83.80% activity in writhing test | researchgate.net |

The carrageenan-induced paw edema model in rodents is a standard and widely used assay for evaluating the acute anti-inflammatory activity of new chemical entities. nih.govresearchgate.netinotiv.com The injection of carrageenan, a polysaccharide, into the paw induces a biphasic inflammatory response. nih.gov The initial phase involves the release of mediators like histamine, serotonin, and bradykinins, while the later phase is characterized by the production of prostaglandins (B1171923) and the infiltration of neutrophils. nih.gov

Numerous studies have employed this model to assess the anti-inflammatory potential of this compound analogs and other quinazolinones. nih.govresearchgate.netfabad.org.tr For instance, a series of newly synthesized quinazolinone derivatives were tested at a dose of 50 mg/kg, showing a range of edema inhibition from 15.1% to 32.5%. nih.gov In another study, compounds were evaluated for their ability to reduce paw edema volume, with some derivatives showing a reduction of over 80% after 4 hours, which was comparable to the standard drug used. fabad.org.tr These findings confirm that quinazolinone analogs can effectively suppress the edematous response in this acute inflammation model, likely through the inhibition of inflammatory mediators like prostaglandins. jneonatalsurg.cominotiv.com

Neurological Activities

Beyond their anti-inflammatory and antimicrobial effects, quinazolinone derivatives have been explored for their potential in treating neurological disorders. nih.govnih.gov The versatile scaffold allows for modifications that can lead to compounds with anticonvulsant and anti-Alzheimer's disease properties.

The quinazolinone nucleus is considered a valuable scaffold for the development of anticonvulsant agents. nih.govnih.gov Anticonvulsant medications are the primary treatment for preventing and controlling seizures in conditions like epilepsy. medscape.commedscape.com Research into quinazolinone derivatives has identified several compounds with promising anticonvulsant activity in various animal models. nih.gov For example, a series of 8-alkoxy-4,5-dihydro- nih.govnih.govresearchgate.nettriazole[4,3-a]quinoline-1-one derivatives were synthesized and evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard screening models for anticonvulsants. nih.gov Certain compounds in this series demonstrated protective indices significantly better than marketed drugs like phenytoin (B1677684) and carbamazepine. nih.gov This indicates the potential of these analogs to offer a wider margin of safety for seizure control.

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. ekb.eg One of the primary therapeutic strategies for managing AD symptoms is to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain by inhibiting the enzyme acetylcholinesterase (AChE). nih.govdrugs.com The quinazolinone scaffold has been extensively investigated for developing potent AChE inhibitors. ekb.eg

Studies have shown that various substituents on the quinazolinone ring system can significantly influence the compound's ability to inhibit AChE and the related enzyme, butyrylcholinesterase (BChE). ekb.eg For example, a series of quinazolinone-based compounds were synthesized, and their inhibitory activities were evaluated. Derivatives with 1-naphthalene, 4-phenoxyphenyl, and 4-chloro substitutions were found to be the most potent inhibitors of AChE, with IC50 values in the nanomolar range (0.95 nM, 1.0 nM, and 1.87 nM, respectively). ekb.eg Molecular modeling studies suggest that these inhibitors can bind to both the catalytic and peripheral anionic sites of the AChE enzyme. mdpi.com This dual-binding capability is considered beneficial as it may also help in reducing the aggregation of amyloid-β peptides, another hallmark of AD. nih.gov

Other Pharmacological Activities

The structural versatility of the quinazolinone core has led to the discovery of a broad spectrum of other pharmacological activities. wisdomlib.orgnih.govnih.gov Analogs have been reported to possess antimalarial, anticancer, and antiviral properties. nih.govnih.gov For instance, certain quinazolinone-based hybrids have been synthesized and screened for in vitro anticancer activity against various human cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical), showing moderate antiproliferative effects. nih.gov Additionally, some quinazoline derivatives function as inhibitors of enzymes like dihydrofolate reductase and various kinases, which are important targets in cancer therapy. nih.gov The ability to functionalize the quinazolinone scaffold at multiple positions allows for the fine-tuning of its biological activity, making it a continued focus of drug discovery efforts for a wide range of diseases. nih.gov

Antihypertensive Activity

Quinazolinone derivatives have been extensively investigated for their cardiovascular effects, particularly their antihypertensive properties. A number of analogs of this compound have been synthesized and evaluated, showing promise as agents for blood pressure regulation. The mechanism of action for many of these compounds is linked to the blockade of α1-adrenergic receptors. japsonline.comjapsonline.com

Several studies have focused on synthesizing novel series of substituted quinazolin-4(3H)-ones and screening them for antihypertensive activity in vivo. nih.govresearchgate.net For instance, certain derivatives have demonstrated a hypotensive effect accompanied by bradycardia, with some compounds showing greater activity than the reference drug Prazosin (B1663645). nih.govresearchgate.net The nature of the substituent on the quinazoline core has been shown to profoundly influence the hypotensive potency and the duration of action. nih.gov For example, the replacement of the furoylpiperazine moiety in prazosin with other substituted piperidine (B6355638) groups can be done without a loss of blood pressure-lowering activity. nih.gov

In studies on conscious, spontaneously hypertensive rats, oral administration of promising quinazoline compounds resulted in a significant antihypertensive effect. While some analogs were less potent than prazosin at lower doses, they proved to be more efficacious at higher doses. nih.gov

Table 1: Antihypertensive Activity of Selected Quinazolin-4(3H)-one Analogs

| Compound | Substitution | Activity | Reference |

|---|---|---|---|

| Analog 2a | Varies | Showed hypotensive effect and produced bradycardia. | nih.gov |

| Analog 4a | 6,7-dimethoxy-2-(4-flourophenyl) | Showed better α1-adrenergic receptor blocking activity than other compounds in the series. japsonline.com | japsonline.com |

| Analog 4e | 6,7-dimethoxy-2-(4-nitrophenyl) | Showed better α1-adrenergic receptor blocking activity than other compounds in the series. japsonline.com | japsonline.com |

Antimalarial Activity

The quinazoline scaffold is structurally related to the quinoline core found in well-known antimalarial drugs like chloroquine. This has prompted research into quinazolinone analogs as potential antiplasmodial agents, particularly against resistant strains of Plasmodium falciparum. nih.govnih.gov

Novel 4-aminoquinoline (B48711) analogs have been synthesized and tested, showing high activity against chloroquine-resistant parasite strains. nih.gov Structure-activity relationship (SAR) studies indicate that modifications, such as the introduction of an alkyne group and variations in the size of the side chain, can significantly impact the antiplasmodial activity. nih.gov The mechanism of action for some of these analogs involves the inhibition of hemozoin formation, a crucial detoxification process for the malaria parasite. nih.gov

Research into quinazolinone-2-carboxamide derivatives has also identified novel, orally efficacious antimalarials. acs.org SAR studies have helped in optimizing the different parts of the molecule to enhance potency against P. falciparum. acs.org

Table 2: In Vitro Antimalarial Activity of Selected Quinoline and Quinazolinone Analogs

| Compound Type | Target | Key Findings | Reference |

|---|---|---|---|

| Monoquinoline (MAQ) Analog | P. falciparum | Active against chloroquine-resistant strains; inhibits hemozoin formation. | nih.gov |

| Bisquinoline (BAQ) Analog | P. falciparum | Active against chloroquine-resistant strains; inhibits hemozoin formation. | nih.gov |

| Diaminealkyne CQ Analog (CQAn33) | P. falciparum (CQ-resistant) | IC₅₀ value below 1 μM; high selectivity index. | nih.gov |

| Diaminealkyne CQ Analog (CQAn37) | P. falciparum (CQ-resistant) | IC₅₀ value below 1 μM; high selectivity index; 100% parasitemia reduction in mice with P. berghei. | nih.gov |

Antioxidant Activity

Several derivatives of 2-methylquinazolin-4(3H)-one have been synthesized and evaluated for their potential as antioxidants. These studies typically involve screening against stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and nitric oxide (NO). orientjchem.org

In one study, Schiff base derivatives of 3-amino-2-methylquinazolin-4(3H)-one were synthesized. The results revealed that some of the synthesized compounds exhibited excellent scavenging capacity against both DPPH and nitric oxide radicals, with activity significantly higher than the common antioxidant ascorbic acid. orientjchem.org Another series of quinazoline analogs also showed promising antioxidant activity, with some derivatives demonstrating maximum efficacy. mdpi.com

Table 3: Antioxidant Activity of 2-Methylquinazolin-4(3H)-one Analogs

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| 2-methyl-3-(pyrrolidin-2-ylideneamino)quinazolin-4(3H)-one (5) | DPPH & NO Scavenging | Excellent scavenging capacity, higher than ascorbic acid. | orientjchem.org |

| 3,3'-((1,4-phenylenebis(methanylylidene))bis(azanylylidene))bis(2-methylquinazolin-4(3H)-one) (6) | DPPH & NO Scavenging | Excellent scavenging capacity, higher than ascorbic acid. | orientjchem.org |

| 3-((4-(dimethylamino)benzylidene)amino)-2-methylquinazolin-4(3H)-one (3) | DPPH & NO Scavenging | Encouraging results, comparable to ascorbic acid. | orientjchem.org |

| 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one (4) | DPPH & NO Scavenging | Encouraging results, comparable to ascorbic acid. | orientjchem.org |

Antidiabetic Activity

Quinazolin-4(3H)-one derivatives have emerged as a class of compounds with potential antidiabetic properties. Research has focused on their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase, and to mitigate oxidative stress associated with diabetes. nih.govmdpi.com

Novel quinazolin-4(3H)-one heterocycles have been synthesized and assessed for their antidiabetic activity using methods like the non-enzymatic glycosylation of hemoglobin assay. researchgate.net One particular compound, 3m, showed good inhibition of hemoglobin glycosylation, suggesting a strong potential to lower glucose concentration, with an IC₅₀ value comparable to the standard alpha-tocopherol. researchgate.net

Furthermore, quinoline–pyrazolopyrimidine hybrids have been evaluated for their α-glucosidase inhibitory properties. Certain analogs with specific substitutions showed more potent inhibition than the reference drug, acarbose. nih.gov Molecular docking studies suggest that these compounds act as orthosteric inhibitors, binding to the catalytic site of the α-glucosidase enzyme. nih.gov

Table 4: Antidiabetic Activity of Quinazolinone and Quinoline Analogs

| Compound | Target/Assay | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 3m (a 2, 3, 6 substituted quinazolin-4(3H)-one) | Non-enzymatic glycosylation of hemoglobin | 35.91±0.82 µg/mL | researchgate.net |

| Quinoline–pyrazolopyrimidine hybrid (with 4-methylpiperidine) | α-glucosidase inhibition | 46.70 μM | nih.gov |

| 7-chloro-N-phenylquinolin-4-amine hybrid (with para-trifluoromethoxy) | α-glucosidase inhibition | 40.84 μM | nih.gov |

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that plays a role in various pathological conditions, and its inhibition is a target for therapeutic intervention. Quinazolinone derivatives have been investigated as potential urease inhibitors. researchgate.net

Studies have shown that 2,3-disubstituted quinazolin-4(3H)-one derivatives can be effective inhibitors of jack bean urease. The nature of the substituents significantly influences the inhibitory activity. For instance, a compound bearing a 4-chloro group on a phenyl ring was identified as a highly effective inhibitor. researchgate.net Molecular docking studies have been employed to understand the probable binding modes of these compounds within the active site of the urease enzyme. researchgate.net Other research has also identified various quinazolinone analogs as excellent inhibitors of the urease enzyme, with IC₅₀ values better than the standard inhibitor thiourea. researchgate.net

Table 5: Urease Enzyme Inhibition by Quinazolinone Analogs

| Compound | Substitution | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 3a | 4-chloro group on phenyl ring | 1.55 ± 0.11 µg/mL | researchgate.net |

| 2‐benzyl‐3‐({5‐[[4‐nitrophenyl]amino]‐1,3,4‐thiadiazol2‐yl}methyl)quinazolin‐4(3H)‐one | 2-benzyl and substituted thiadiazole | 3.30 ± 0.09 μg/mL | researchgate.net |

| 1,3-Bis[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]quinazoline2,4(1H,3H)-dione (5b) | Bistriazole | 1.25 ± 0.45 µg/mL | researchgate.net |

COX Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is the basis for the action of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Quinazolinone derivatives have been explored as inhibitors of COX-1 and COX-2. researchgate.net

Research has shown that some 2,3-diaryl-4(3H)-quinazolinone derivatives possess COX-2 inhibitory and anti-inflammatory activity. nih.gov The presence of a para-sulfonamide group on one of the aryl rings is often crucial for optimal COX-2 selectivity and potency. nih.gov In one study, a series of 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives with para-sulfonamide groups were synthesized and evaluated. The compound 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide showed the highest COX-2 inhibition in the series. nih.gov

Other studies have focused on developing selective COX-1 inhibitors with a quinazoline core, highlighting the versatility of this scaffold for targeting different COX isoforms. researchgate.net

Table 6: COX Enzyme Inhibition by Quinazolinone Analogs

| Compound | Target | Inhibition | Reference |

|---|---|---|---|

| 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | COX-2 | 47.1% inhibition at 20 μM | nih.gov |

| Celecoxib (Reference) | COX-2 | 80.1% inhibition at 1 μM | nih.gov |

| Quinazoline Analog 9b | COX-1 | IC₅₀ = 64 nM (highly selective for COX-1) | researchgate.net |

β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition

BACE1 is a primary therapeutic target for Alzheimer's disease, as it is a key enzyme in the production of amyloid-β peptides. nih.gov The development of small-molecule BACE1 inhibitors that can cross the blood-brain barrier is a major focus of research. nih.gov

While the search results did not yield specific studies on this compound analogs for BACE1 inhibition, the general field of BACE1 inhibitor development is highly active. The first generation of inhibitors were large peptidomimetic molecules. nih.gov More recent efforts have focused on smaller, non-peptidic molecules with improved pharmacological properties. nih.govsci-hub.se The development has seen clinical setbacks, but the strategy of BACE1 inhibition remains a viable approach for treating Alzheimer's disease, with ongoing efforts to develop candidates with higher selectivity over related enzymes like BACE2 and Cathepsin D. nih.govsci-hub.se The quinazolinone scaffold, with its proven versatility, could potentially be explored in this context in future research.

Dipeptidyl Peptidase IV (DPP-4) Inhibition

Quinazolinone derivatives have been identified as a promising scaffold for the development of inhibitors targeting the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.govnih.gov Inhibition of DPP-4 is a well-established therapeutic strategy for the management of type 2 diabetes mellitus. researchgate.net The enzyme is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating blood glucose levels. researchgate.netdovepress.com By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. dovepress.com

Research has focused on the synthesis and pharmacological evaluation of various analogs of the quinazolinone core to optimize their DPP-4 inhibitory activity. These studies often involve modifying substituents at different positions of the quinazolinone ring system to explore the structure-activity relationships.

One area of investigation has been the synthesis of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives. nih.govnih.gov A series of these compounds demonstrated good inhibitory activity against the DPP-4 enzyme, with IC50 values ranging from 1.4621 to 6.7805 µM. nih.govnih.gov Within this series, the compound featuring a morpholino-methyl substitution at the C-2 position (compound 5d ) was identified as the most potent inhibitor. nih.gov However, the inhibitory activities of these synthesized compounds were found to be lower than that of the reference standard, sitagliptin, which has an IC50 of 0.0236 µM. nih.gov Molecular docking studies suggested that the synthesized compounds bind to the DPP-4 enzyme with affinity values similar to sitagliptin. nih.govnih.gov The observed lower bioactivity was hypothesized to be due to differences in the binding interactions compared to the lead compound. nih.govnih.gov

Another class of quinazolinone derivatives, spiro cyclohexane-1,2'-quinazolines, has also been evaluated for DPP-4 inhibition. nih.gov These compounds, designed based on the structure of linagliptin, exhibited highly potent DPP-4 inhibitory activity. nih.gov Many of the synthesized compounds in this series were found to be 102-103 times more active than linagliptin, with IC50 values in the range of 0.0005–0.0089 nM, compared to 0.77 nM for linagliptin. nih.gov

Furthermore, hybrid molecules incorporating the quinazolinone scaffold have been explored. A series of quinazolinone-pyrimidine hybrids were designed and synthesized, with compound 9e emerging as the most potent agent in the series, displaying an IC50 value of 34.3 ± 3.3 μM. researchgate.net Kinetic studies revealed that this compound acts as a competitive inhibitor of the DPP-4 enzyme. researchgate.net

The following table summarizes the DPP-4 inhibitory activities of selected quinazolinone analogs.

| Compound/Analog Class | Specific Compound | IC50 Value | Reference Standard | Reference IC50 |

| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | General Range | 1.4621 to 6.7805 µM | Sitagliptin | 0.0236 µM |

| Compound 5d (morpholino-methyl) | Most Potent in Series | Sitagliptin | 0.0236 µM | |

| Spiro cyclohexane-1,2'-quinazoline derivatives | General Range | 0.0005–0.0089 nM | Linagliptin | 0.77 nM |

| Quinazolinone-pyrimidine hybrids | Compound 9e | 34.3 ± 3.3 μM | - | - |

These findings highlight the potential of the quinazolinone scaffold in the design of novel and potent DPP-4 inhibitors. Further structural modifications and optimization could lead to the development of new therapeutic agents for the treatment of type 2 diabetes.

Structure Activity Relationship Sar Studies of Quinazolinone Derivatives

General Principles of Quinazolinone SAR

The quinazolinone skeleton is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets, facilitating the discovery of medicinally active compounds. nih.gov The diverse pharmacological activities, including antimicrobial and cytotoxic effects, are largely determined by the substitution patterns around the ring system. nih.gov

Structure-activity relationship studies have consistently shown that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are particularly significant for modulating pharmacological activity. nih.govmdpi.comnih.gov The properties of substituted quinazolines are dependent on the nature of the substituents, their position on either the benzene (B151609) or pyrimidine (B1678525) ring, and the degree of conjugation within the pyrimidine ring. mdpi.comnih.gov

| Position | General Impact on Activity | Associated Activities |

|---|---|---|

| 2 | Essential for modulating a wide range of activities. Small alkyl or aryl groups are common. nih.gov | Antimicrobial, Anticancer, Anti-inflammatory nih.govresearchgate.net |

| 3 | Crucial for activity; often substituted with aromatic or heterocyclic moieties. nih.govnih.gov | Antimicrobial, Anticonvulsant, Sedative-hypnotic nih.govnih.govwikipedia.org |

| 6 | Substitution, particularly with halogens, often enhances activity. nih.govnih.gov | Antimicrobial, Anticancer nih.govnih.gov |

| 8 | Halogenation at this position can significantly improve biological potency. nih.govnih.gov | Antimicrobial, Anticancer nih.govnih.gov |

Impact of Substituents at Position 2 (e.g., Methyl Group in 8-Chloro-2-methylquinazolin-4(1H)-one)

Position 2 of the quinazolinone scaffold is a critical site for chemical modification, and the nature of the substituent at this position can drastically alter the compound's biological profile. researchgate.net For instance, the presence of a methyl, amine, or thiol group at position 2 is often considered essential for antimicrobial activities. nih.gov

The methyl group in this compound plays a significant role. Research has shown that a methyl group at the 2-position can extend the tautomeric effect of the quinazolinone system, leading to the generation of an exomethylene carbon, which enhances the reactivity of the molecule. nih.govmdpi.com Modifications of the methyl group at the second position of 4(3H)-quinazolinone have been shown to yield structural analogs with considerable biological activity. scirp.org In the context of anticancer activity, various 2-aryl-substituted quinazolines have demonstrated moderate antiproliferative potency against several cell lines. nih.gov

| Substituent | Observed Pharmacological Effect | Example Activity |

|---|---|---|

| Methyl | Considered essential for certain antimicrobial activities and enhances chemical reactivity through tautomerism. nih.govnih.gov | Anti-tubercular activity has been observed in 2-methyl substituted derivatives. nih.gov |

| Phenyl | Can lead to potent inhibition of specific enzymes like PARP-1. nih.gov | Anticancer (PARP-1 inhibition) nih.gov |

| Polar Amides | Introduction of polar amides can result in highly potent enzyme inhibitors. nih.gov | Anticancer (nanomolar PARP-1 inhibitors) nih.gov |

| Trifluoromethyl (-CF3) | Associated with potent antifungal activity against various phytopathogenic fungi. acs.org | Fungicidal acs.org |

Significance of Halogenation at Position 8 (e.g., Chlorine in this compound)

The introduction of halogen atoms onto the benzene ring of the quinazolinone core is a key strategy for enhancing pharmacological potency. nih.gov Specifically, halogenation at position 8, as seen with the chlorine atom in this compound, has been identified as a significant determinant of biological activity. nih.govnih.gov

Studies have revealed that the presence of a halogen at position 8 can improve the antimicrobial profile of quinazolinone derivatives. nih.gov In one series of compounds, the substitution of the quinazolinone ring with iodine at positions 6 and 8 led to a significant improvement in antibacterial activity. nih.gov The reactivity of halogenated quinazolinones in cross-coupling reactions, which is crucial for synthesizing novel derivatives, follows the general order of C-I > C-Br >> C-Cl, allowing for selective chemical modifications. nih.govmdpi.com The presence of the chlorine atom at the 8-position is also noted for its potential to improve bioavailability. scribd.com

| Halogen | Impact on Activity | Reported Activity |

|---|---|---|

| Chlorine (Cl) | Can improve bioavailability and contributes to overall pharmacological activity. scribd.com | Antimicrobial nih.gov |

| Iodine (I) | Significantly improved antibacterial activity when substituted at positions 6 and 8. nih.gov | Antibacterial nih.gov |

Role of Substituents at Position 3 on Pharmacological Activity

The diversity of substituents at this position has led to a wide array of biological effects. For example, many sedative and hypnotic drugs based on the quinazolinone structure, such as methaqualone, typically feature a substituted phenyl group at the nitrogen atom in position 3. wikipedia.org Furthermore, SAR studies on anticonvulsant agents showed that a 2-aminophenyl group at position 3 increased the anticonvulsant activity. nih.gov

| Substituent Type | Observed Pharmacological Effect | Example Activity |

|---|---|---|

| Substituted Aromatic Ring | Essential for antimicrobial activity. nih.gov | Antibacterial, Antifungal nih.gov |

| Heterocyclic Moieties | Can increase overall pharmacological activity. nih.gov | Anticonvulsant (e.g., oxadiazoles, thiadiazoles) nih.gov |

| Substituted Phenyl Group | Common feature in sedative/hypnotic quinazolinones. wikipedia.org | Sedative/Hypnotic wikipedia.org |

Influence of Substituents at Position 6 on Pharmacological Activity

Similar to position 8, position 6 on the benzene portion of the quinazolinone ring is a key target for modification to enhance biological effects. nih.govmdpi.com The introduction of halogen atoms at position 6 has been shown to improve the antimicrobial activity of these compounds. nih.gov

| Substituent | Observed Pharmacological Effect | Example Activity |

|---|---|---|

| Halogens (e.g., F, I) | Can significantly improve antimicrobial activity. nih.gov | Antibacterial nih.gov |

| Nitro (NO2) | Position 6 is the primary site of nitration. nih.gov | Intermediate for further synthesis |

| Alkoxy | Can confer potent antitumor activity. nih.gov | Anticancer (EGFR kinase inhibition) nih.gov |

Stereoelectronic Features and Tautomeric Forms Affecting Biological Response (e.g., 4(1H)-one)

The biological activity of quinazolinone derivatives is not only governed by substituent effects but also by the inherent stereoelectronic features of the core structure. A key characteristic of the 4(3H)-quinazolinone system is its ability to exist in tautomeric forms, primarily through a lactam-lactim equilibrium. nih.govmdpi.comresearchgate.net The 4(1H)-one form represents the stable lactam tautomer.

Computational Chemistry and Rational Drug Design for Quinazolinone Derivatives

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the interaction between a ligand, such as a quinazolinone derivative, and the binding site of a target protein.

A primary application of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the interaction between the ligand and its target. researchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. For instance, studies on various quinazolinone derivatives have demonstrated binding energies ranging from -4.8 to -10.44 kcal/mol, depending on the specific derivative and the target protein. nih.govnih.gov

Docking simulations also predict the binding conformation or "pose" of the ligand within the active site. This reveals the three-dimensional arrangement of the molecule and how its functional groups are positioned to interact with the protein. Understanding the optimal conformation is crucial for structure-based drug design, as it guides modifications to the ligand's structure to enhance binding and activity. nih.gov

Table 1: Illustrative Binding Affinities of Quinazolinone Derivatives from Docking Studies

| Compound Series | Target Protein | Range of Binding Affinity (kcal/mol) |

|---|---|---|

| Quinazolin-4-one Derivatives | Cyclooxygenase-2 (COX-2) | -9.17 to -10.32 researchgate.net |

| Quinazolin-12-one Derivatives | PDK1 | -8.49 to -10.44 nih.gov |

| Quinazolinone Derivatives | NF-κB | -4.8 to -6.0 nih.gov |

| Fused Quinazoline (B50416) Derivatives | E. Coli DNA gyrase B | -5.20 to -10.35 tandfonline.com |

Note: This table presents data for various quinazolinone derivatives to illustrate the application of molecular docking and does not represent specific results for 8-Chloro-2-methylquinazolin-4(1H)-one.

Molecular docking is pivotal in identifying the specific amino acid residues within a protein's binding site that are critical for ligand interaction. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.govnih.gov For example, docking studies of quinazolinone derivatives with the NF-κB receptor have identified hydrogen bond interactions with residues such as Ser240, Asn247, and Asp271. nih.gov Similarly, interactions with key residues like Leu88, Ser160, and Thr222 have been observed in the ATP-binding site of other protein targets. nih.gov

The quinazoline ring itself often participates in crucial interactions. It can form hydrophobic contacts with residues like Leu192 and Leu221 and engage in stacking interactions with other aromatic systems within the binding site. nih.gov Identifying these key residues provides a detailed map of the binding pocket, allowing medicinal chemists to design derivatives that can form stronger or more numerous interactions, thereby improving potency and selectivity.

Computational docking plays a significant role in the early stages of drug discovery, including target validation. By simulating the binding of a compound to a putative biological target, researchers can generate hypotheses about its mechanism of action, which can then be tested experimentally. If a compound with known biological activity docks favorably to a specific target, it lends support to the hypothesis that the target is involved in the compound's therapeutic effect.

Furthermore, molecular docking is a valuable tool for drug repurposing. nih.gov By screening known drugs or libraries of existing compounds against different biological targets, researchers can identify new potential uses for established therapeutic agents. For example, the FDA-approved EGFR inhibitor erlotinib, which features a quinazoline core, was identified through screening as having inhibitory activity against Lysine-specific demethylase 1 (LSD1), opening a new avenue for its therapeutic application. nih.gov This strategy can significantly shorten the drug development timeline by starting with compounds that already have known safety profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazolinone derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. orientjchem.org

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that characterize the properties of a molecule. nih.gov Electronic descriptors are particularly important as they describe the electronic aspects of a molecule, which are fundamental to its interaction with biological targets.

Common electronic descriptors derived for quinazolinone derivatives in QSAR studies include:

Atomic Net Charge: This descriptor quantifies the electron distribution around specific atoms in the molecule. It is crucial for understanding electrostatic interactions with the target protein. Studies have shown that the atomic net charges on specific carbon and oxygen atoms within the quinazoline scaffold can be significant predictors of anticancer activity. orientjchem.org

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical parameters. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO can indicate the molecule's chemical reactivity and stability. orientjchem.org

Table 2: Common Electronic Descriptors Used in QSAR Models for Quinazolinone Derivatives

| Descriptor Type | Specific Descriptor | Relevance in Drug-Target Interaction |

|---|---|---|

| Charge Distribution | Atomic Net Charge | Governs electrostatic and polar interactions. orientjchem.org |

| Molecular Orbitals | HOMO Energy | Relates to electron-donating capability. orientjchem.org |

| Molecular Orbitals | LUMO Energy | Relates to electron-accepting capability. orientjchem.org |

For a QSAR model to be reliable and have predictive power, it must undergo rigorous statistical validation. orientjchem.org This process ensures that the derived mathematical equation is not a result of chance correlation and can accurately predict the activity of compounds not included in the initial model development (the test set).

Key statistical parameters used for validating QSAR models include:

Coefficient of Determination (R²): This value indicates how well the model fits the data of the training set. An R² value close to 1.0 suggests a strong correlation. For quinazolinone derivatives, QSAR models often report R² values greater than 0.85. orientjchem.orgnih.gov

Cross-validated Coefficient of Determination (Q²): This parameter assesses the internal predictive ability of the model using methods like leave-one-out (LOO) cross-validation. A Q² value greater than 0.5 is generally considered indicative of a robust model. nih.govresearchgate.net

Predicted R² (R²pred): This metric evaluates the model's ability to predict the activity of an external test set of compounds. A high R²pred value confirms the model's external predictability. nih.govnih.gov

PRESS (Predicted Residual Sum of Squares): A lower PRESS value indicates a better predictive model. orientjchem.org

The successful statistical validation of a QSAR model provides confidence in its ability to guide the design of new quinazolinone derivatives, like this compound, with potentially enhanced biological activity. researchgate.netfrontiersin.org

Prediction of Novel Quinazolinone Derivatives with Enhanced Activity

Rational drug design plays a pivotal role in the development of new quinazolinone derivatives with improved biological activity. By leveraging computational techniques, researchers can predict how structural modifications to a parent compound, such as this compound, will affect its interaction with a biological target. This predictive power accelerates the drug discovery process and reduces the need for extensive, time-consuming, and costly laboratory synthesis and testing.

One successful example of rational drug design in this class of compounds is the development of conformationally restricted novel quinazolinone derivatives as potent poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. nih.gov In such studies, a lead compound is identified, and its structure is modified to enhance its binding affinity and selectivity for the target enzyme. For instance, a selected member of a new series, 8-chloro-2-[(3S)-3-(4-phenylpiperidin-1-yl)cyclopent-1-en-1-yl]quinazolin-4(3H)-one, was found to be a highly potent PARP-1 inhibitor with an IC50 value of 8.7 nM and demonstrated good brain penetration. nih.gov This highlights the potential for designing novel derivatives of this compound with significantly enhanced therapeutic properties.

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful tool in the prediction of novel derivatives. By establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds, QSAR models can predict the activity of newly designed molecules. For quinazolinone derivatives, reliable QSAR models have been constructed to predict their inhibitory activity against targets like matrix metalloproteinase-13 (MMP-13). molport.com These models, often verified by other computational methods, can guide the design of new derivatives with potentially higher potency.

The following table illustrates a hypothetical design strategy for novel this compound derivatives based on QSAR and rational design principles.

Table 1: Hypothetical Design of Novel this compound Derivatives

| Derivative | Modification on Parent Scaffold | Predicted Activity Enhancement | Rationale |

|---|---|---|---|

| Derivative A | Addition of a morpholine (B109124) ring at the 2-methyl position | Increased solubility and target binding | Introduction of a polar group to improve pharmacokinetic properties and form additional hydrogen bonds. |

| Derivative B | Substitution of the 8-chloro group with a trifluoromethyl group | Enhanced metabolic stability and binding affinity | The trifluoromethyl group can increase lipophilicity and block metabolic pathways. |

| Derivative C | Introduction of a phenyl ring at the N1 position | Increased hydrophobic interactions with the target | Aromatic rings can form favorable pi-pi stacking interactions within the binding pocket. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of drug design, MD simulations provide valuable insights into the dynamic behavior of a ligand-protein complex over time. For quinazolinone derivatives, MD simulations are crucial for understanding the stability of the complex and the conformational changes that may occur upon binding.

MD simulations of quinazolinone derivatives complexed with their target proteins, such as MMP-13, have been used to validate docking results and to analyze the stability of the interactions. molport.com These simulations can reveal the key amino acid residues involved in the binding and the nature of the interactions, such as hydrogen bonds and hydrophobic contacts.

A key application of MD simulations is the assessment of the stability of the ligand-protein complex. The root-mean-square deviation (RMSD) of the protein and ligand atoms is often calculated over the simulation time to evaluate the stability of the complex. A stable complex will typically show a low and converging RMSD value, indicating that the ligand remains bound in the active site of the protein in a stable conformation.

For quinazolinone derivatives, MD simulations have shown that stable complexes are formed with their target proteins, with the ligand maintaining key interactions throughout the simulation. molport.com This information is critical for confirming the binding mode predicted by molecular docking and for ensuring that the designed molecule will have a sustained inhibitory effect.

MD simulations also allow for the conformational analysis of quinazolinone derivatives within the binding site of a protein. This analysis can reveal the preferred conformation of the ligand when bound to the target and can identify any conformational changes that the ligand or protein undergoes upon binding. Understanding the bioactive conformation is essential for the design of new derivatives with improved shape complementarity to the binding site. Studies on quinazolinone derivatives have shown that they can adopt specific conformations, such as a U-shaped conformation, to fit into the active site of their target protein, which is crucial for their inhibitory activity. molport.com

Virtual Screening and Pharmacophore Modeling

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Pharmacophore modeling, a key component of virtual screening, involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.

For quinazolinone derivatives, pharmacophore models can be developed based on the known active compounds or the structure of the target protein's binding site. These models can then be used to screen virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active. This approach has been successfully used to identify novel inhibitors for various targets.

A typical pharmacophore model for a quinazolinone derivative might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific spatial orientation.

In Silico Toxicity Risk Assessment

Before a potential drug candidate can proceed to clinical trials, its safety and toxicity must be thoroughly evaluated. In silico toxicity risk assessment provides an early indication of the potential toxicity of a compound, helping to prioritize candidates and reduce the risk of late-stage failures in drug development. Various computational models are available to predict different types of toxicity.

For quinazolinone derivatives, in silico tools can be used to predict a range of toxicities, including hepatotoxicity and mutagenicity. targetmol.com These predictions are based on the chemical structure of the compound and are compared to databases of known toxic compounds.

Several in silico tools and models are available to predict the potential of a compound to be mutagenic, tumorigenic, carcinogenic, or an irritant. These predictions are often based on the presence of specific structural alerts, which are chemical fragments known to be associated with toxicity.

The following table provides a hypothetical in silico toxicity assessment for this compound based on general predictions for the quinazolinone class of compounds.